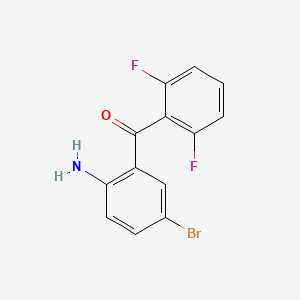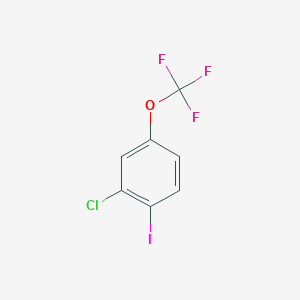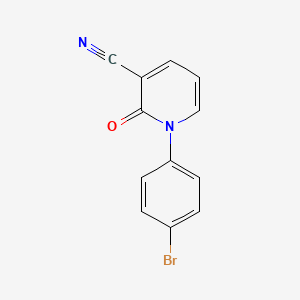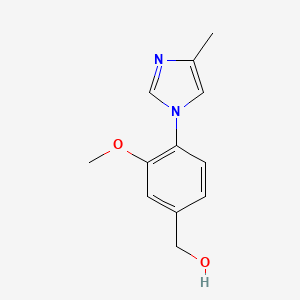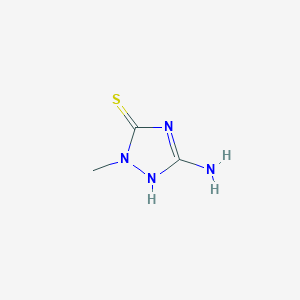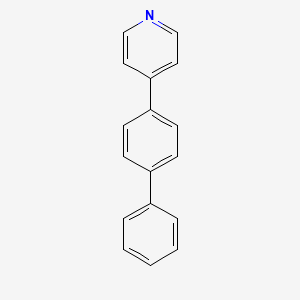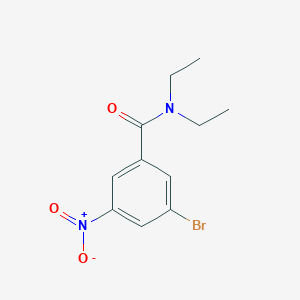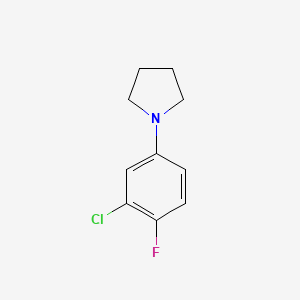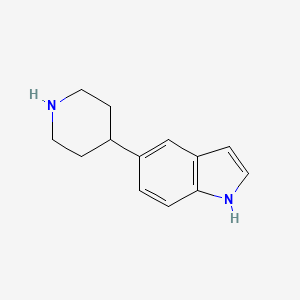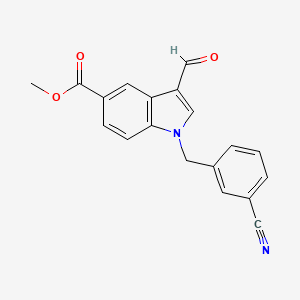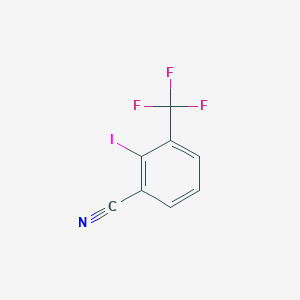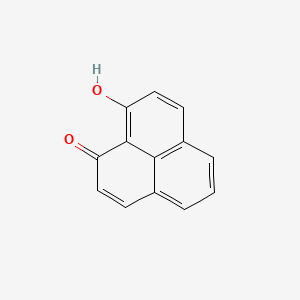
1H-Phenalen-1-one, 9-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phenalen-1-one, 9-hydroxy-: is an organic compound with the molecular formula C₁₃H₈O₂ . It is a derivative of phenalenone, characterized by a hydroxyl group at the ninth position. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Phenalen-1-one, 9-hydroxy- can be synthesized through several methods. One common approach involves the oxidation of 9-hydroxyphenalenone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of 1H-Phenalen-1-one, 9-hydroxy- often involves large-scale oxidation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1H-Phenalen-1-one, 9-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 9-hydroxyphenalenone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of phenalenone derivatives.
Reduction: Formation of 9-hydroxyphenalenone.
Substitution: Formation of substituted phenalenone derivatives.
Scientific Research Applications
1H-Phenalen-1-one, 9-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and photostabilizers.
Mechanism of Action
The mechanism of action of 1H-Phenalen-1-one, 9-hydroxy- involves its interaction with molecular targets through its hydroxyl group and aromatic ring. It can participate in hydrogen bonding, π-π interactions, and electron transfer processes. These interactions can affect various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenalenone: Lacks the hydroxyl group at the ninth position.
9-Methoxyphenalenone: Contains a methoxy group instead of a hydroxyl group.
1H-Phenalen-1-one, 9-amino-: Contains an amino group at the ninth position.
Uniqueness
1H-Phenalen-1-one, 9-hydroxy- is unique due to its specific hydroxyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
7465-58-9 |
|---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-7,14H |
InChI Key |
DXBYIIARRIMNFJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


